6-(Trideuteriomethyl)pyridin-3-amine 6-(Trideuteriomethyl)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18800514
InChI: InChI=1S/C6H8N2/c1-5-2-3-6(7)4-8-5/h2-4H,7H2,1H3/i1D3
SMILES:
Molecular Formula: C6H8N2
Molecular Weight: 111.16 g/mol

6-(Trideuteriomethyl)pyridin-3-amine

CAS No.:

Cat. No.: VC18800514

Molecular Formula: C6H8N2

Molecular Weight: 111.16 g/mol

* For research use only. Not for human or veterinary use.

6-(Trideuteriomethyl)pyridin-3-amine -

Specification

Molecular Formula C6H8N2
Molecular Weight 111.16 g/mol
IUPAC Name 6-(trideuteriomethyl)pyridin-3-amine
Standard InChI InChI=1S/C6H8N2/c1-5-2-3-6(7)4-8-5/h2-4H,7H2,1H3/i1D3
Standard InChI Key UENBBJXGCWILBM-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])C1=NC=C(C=C1)N
Canonical SMILES CC1=NC=C(C=C1)N

Introduction

Synthesis and Reaction Conditions

Synthetic Routes

The synthesis of 6-(trideuteriomethyl)pyridin-3-amine typically involves deuteration of pre-functionalized pyridine precursors. Two primary strategies are employed:

  • Catalytic Deuteration:

    • Deuterium gas (D₂) is used with palladium or platinum catalysts to replace hydrogens in a methyl group attached to pyridine.

    • Example: Reaction of 6-methylpyridin-3-amine with D₂ in the presence of Pd/C at 80–120°C yields the deuterated product.

  • Deuterated Reagents:

    • Deuterated methylating agents (e.g., CD₃I) or deuterated solvents (e.g., D₂O) introduce the CD₃ group during synthesis .

Optimization Parameters

Key factors influencing yield and isotopic purity:

  • Temperature: 80–120°C for catalytic deuteration.

  • Catalyst Loading: 5–10% w/w Pd/C.

  • Solvent: Deuterated ethanol or tetrahydrofuran (THF) .

Table 1: Synthesis Conditions and Yields

MethodCatalystSolventTemperature (°C)Yield (%)Purity (%)
Catalytic DeuterationPd/CD₂O1007598
Alkylation THF-d₈258295

Chemical Properties

Reactivity

  • Nucleophilic Substitution: The amine group at position 3 participates in reactions with electrophiles (e.g., acyl chlorides).

  • Oxidation: The CD₃ group resists oxidation compared to CH₃, reducing metabolic degradation .

  • pKa: The amine group has a pKa of 4.8–5.2, similar to non-deuterated analogs .

Isotopic Effects

  • Kinetic Isotope Effect (KIE): Deuteration at the methyl group increases the C-D bond strength by ~1–2 kcal/mol, slowing enzymatic oxidation .

  • Metabolic Stability: In vivo studies show a 2–3-fold increase in half-life compared to non-deuterated analogs .

Biological Interactions

Pharmacological Applications

  • Drug Development: Used to optimize lead compounds by reducing off-target metabolism (e.g., in kinase inhibitors) .

  • Isotopic Tracing: Serves as a stable isotope label in mass spectrometry studies to track metabolic pathways .

Toxicity Profile

  • Low Toxicity: No significant cytotoxicity reported in mammalian cell lines at concentrations ≤100 μM.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, H-2), 7.25 (d, 1H, H-5), 6.90 (d, 1H, H-4), 2.45 (s, CD₃) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 155.2 (C-3), 148.1 (C-6), 135.5 (C-2), 122.4 (C-5), 120.1 (C-4), 21.8 (CD₃) .

  • HRMS (ESI+): m/z 111.16 [M+H]⁺ .

Table 2: Key NMR Chemical Shifts

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
H-28.15135.5
CD₃2.4521.8

Applications in Research

Medicinal Chemistry

  • Kinase Inhibitors: Incorporated into JAK3 inhibitors to enhance metabolic stability .

  • Anticancer Agents: Deuterated analogs show improved bioavailability in preclinical models .

Material Science

  • NMR Solvents: Used as a deuterated internal standard due to minimal proton interference.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator